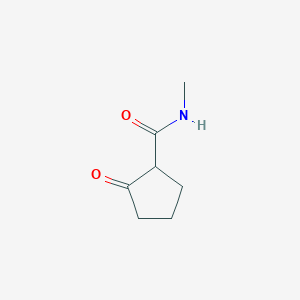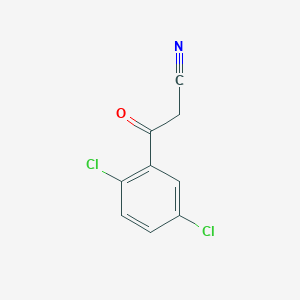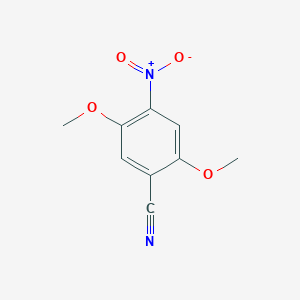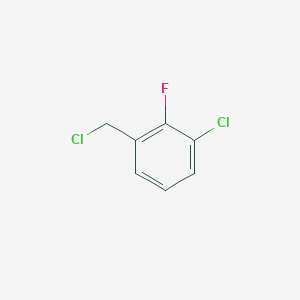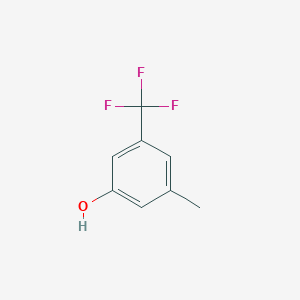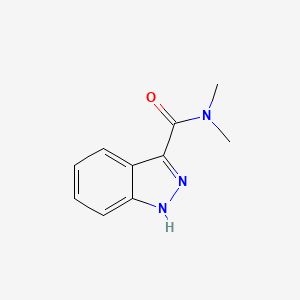![molecular formula C182H310N40O35 B1612370 (2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid CAS No. 200074-80-2](/img/structure/B1612370.png)
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lusupultide is a genetically engineered surfactant preparation containing recombinant surfactant protein C embedded in a phospholipid matrix. It is designed to reduce surface tension and keep the alveoli open, ensuring a stable surface for oxygen passage . Lusupultide has been studied for its potential in treating acute respiratory distress syndrome and aspiration pneumonitis requiring intubation and mechanical ventilation .
Preparation Methods
Lusupultide is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding surfactant protein C into a suitable expression system, such as Escherichia coli or yeast. The recombinant protein is then purified and embedded in a phospholipid matrix to form the final surfactant preparation . Industrial production methods focus on optimizing yield and purity, ensuring that the recombinant protein is correctly folded and functional.
Chemical Reactions Analysis
Lusupultide primarily functions as a surfactant and does not undergo significant chemical reactions under physiological conditions. it may interact with other molecules in the lung environment, such as lipids and proteins, to enhance its surfactant properties. Common reagents and conditions used in the preparation of lusupultide include detergents for protein solubilization, chromatography for purification, and phospholipids for embedding the protein .
Scientific Research Applications
Lusupultide has been extensively studied for its potential in treating respiratory diseases, particularly acute respiratory distress syndrome . It has shown promise in improving oxygenation and reducing the need for mechanical ventilation in patients with severe respiratory conditions . Additionally, lusupultide has been investigated for its potential use in delivering therapeutic agents to the lungs, leveraging its surfactant properties to enhance drug delivery .
Mechanism of Action
Lusupultide exerts its effects by reducing surface tension in the alveoli, preventing their collapse and ensuring efficient gas exchange . The recombinant surfactant protein C in lusupultide mimics the function of natural surfactant proteins, enhancing the stability and spreading of the surfactant film on the alveolar surface . This action helps maintain lung compliance and reduces the work of breathing in patients with respiratory distress .
Comparison with Similar Compounds
Lusupultide is unique in its use of recombinant surfactant protein C, which distinguishes it from other surfactant preparations derived from animal sources . Similar compounds include:
Beractant: A bovine-derived surfactant containing surfactant proteins B and C.
Poractant alfa: A porcine-derived surfactant containing surfactant proteins B and C.
Lucinactant: A synthetic surfactant containing a peptide analog of surfactant protein B.
Lusupultide’s recombinant nature allows for more consistent production and potentially fewer immunogenic reactions compared to animal-derived surfactants .
Properties
CAS No. |
200074-80-2 |
|---|---|
Molecular Formula |
C182H310N40O35 |
Molecular Weight |
3619 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C182H310N40O35/c1-48-109(42)146(165(240)190-89-134(225)193-129(181(256)257)82-97(18)19)217-159(234)123(79-94(12)13)199-155(230)120(76-91(6)7)196-151(226)114(47)192-133(224)88-189-164(239)135(98(20)21)207-178(253)149(112(45)51-4)220-175(250)145(108(40)41)214-172(247)142(105(34)35)213-174(249)144(107(38)39)216-177(252)148(111(44)50-3)219-161(236)125(81-96(16)17)202-167(242)137(100(24)25)208-168(243)138(101(26)27)209-169(244)139(102(28)29)210-170(245)140(103(30)31)211-171(246)141(104(32)33)212-173(248)143(106(36)37)215-176(251)147(110(43)49-2)218-160(235)124(80-95(14)15)200-156(231)122(78-93(10)11)197-153(228)119(69-61-73-188-182(185)186)194-152(227)118(68-59-60-72-183)195-154(229)121(77-92(8)9)198-158(233)127(85-117-87-187-90-191-117)203-166(241)136(99(22)23)206-163(238)131-71-62-74-221(131)179(254)128(84-116-66-57-54-58-67-116)204-157(232)126(83-115-64-55-53-56-65-115)201-162(237)130-70-63-75-222(130)180(255)150(113(46)52-5)205-132(223)86-184/h53-58,64-67,87,90-114,118-131,135-150H,48-52,59-63,68-86,88-89,183-184H2,1-47H3,(H,187,191)(H,189,239)(H,190,240)(H,192,224)(H,193,225)(H,194,227)(H,195,229)(H,196,226)(H,197,228)(H,198,233)(H,199,230)(H,200,231)(H,201,237)(H,202,242)(H,203,241)(H,204,232)(H,205,223)(H,206,238)(H,207,253)(H,208,243)(H,209,244)(H,210,245)(H,211,246)(H,212,248)(H,213,249)(H,214,247)(H,215,251)(H,216,252)(H,217,234)(H,218,235)(H,219,236)(H,220,250)(H,256,257)(H4,185,186,188)/t109-,110-,111-,112-,113-,114-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 |
InChI Key |
GUKVIRCHWVCSIZ-ROKJYLDNSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)CN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)CN |
sequence |
GIPFFPVHLKRLLIVVVVVVLIVVVIVGALLIGL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


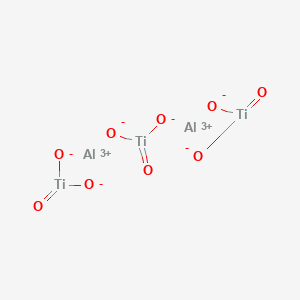
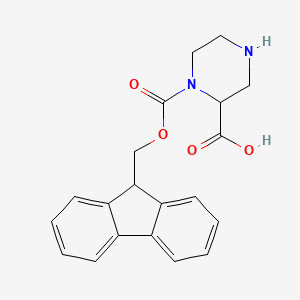
![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)
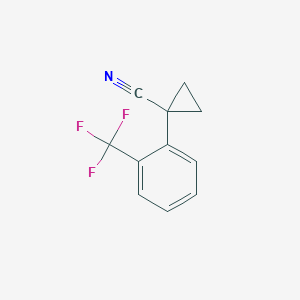
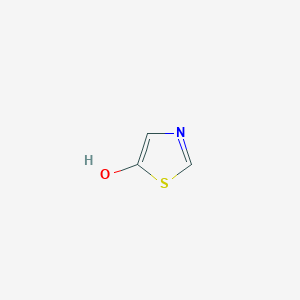
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
